1,3-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide
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Overview
Description
1,3-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a piperidine ring substituted with a pentanoylsulfanyl group and an iodide ion.
Preparation Methods
The synthesis of 1,3-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide typically involves the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.
Introduction of the pentanoylsulfanyl group: This step involves the reaction of the piperidine derivative with a pentanoyl chloride or similar reagent under suitable conditions.
Quaternization: The final step involves the quaternization of the piperidine nitrogen with methyl iodide to form the iodide salt.
Chemical Reactions Analysis
1,3-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pentanoylsulfanyl group to a thiol or other reduced forms.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Scientific Research Applications
1,3-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide has several scientific research applications, including:
Medicinal Chemistry: Piperidine derivatives are widely studied for their potential as therapeutic agents in various diseases.
Biological Studies: The compound can be used as a tool in biological studies to investigate the role of piperidine derivatives in cellular processes.
Industrial Applications: Piperidine derivatives are used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
1,3-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide can be compared with other piperidine derivatives, such as:
1-Methylpiperidine: A simpler piperidine derivative with a single methyl group.
1,3-Dimethylpiperidine: A piperidine derivative with two methyl groups but lacking the pentanoylsulfanyl group.
1-(2-Hydroxyethyl)piperidine: A piperidine derivative with a hydroxyethyl group instead of the pentanoylsulfanyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
85109-37-1 |
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Molecular Formula |
C14H28INOS |
Molecular Weight |
385.35 g/mol |
IUPAC Name |
S-[2-(1,3-dimethylpiperidin-1-ium-1-yl)ethyl] pentanethioate;iodide |
InChI |
InChI=1S/C14H28NOS.HI/c1-4-5-8-14(16)17-11-10-15(3)9-6-7-13(2)12-15;/h13H,4-12H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
KQIOZDVIWQLXOI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(=O)SCC[N+]1(CCCC(C1)C)C.[I-] |
Origin of Product |
United States |
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